molecular formula C12H20N2 B1595190 N-Ethyl-N',N'-dimethyl-N-phenylethylenediamine CAS No. 27692-91-7

N-Ethyl-N',N'-dimethyl-N-phenylethylenediamine

Cat. No. B1595190
CAS RN: 27692-91-7
M. Wt: 192.3 g/mol
InChI Key: FWAWELGQRMERND-UHFFFAOYSA-N
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Description

N-Ethyl-N',N'-dimethyl-N-phenylethylenediamine (NEDPA) is an organic compound belonging to the family of aliphatic amines. It is an important intermediate in the synthesis of a variety of organic compounds and is widely used in the laboratory and industrial settings. NEDPA has been used in the synthesis of many organic compounds, including drugs, dyes, and other specialty chemicals.

Scientific Research Applications

Complex Formation and Hydrolysis Studies

Research has investigated the complex formation and hydrolysis of Pt(L)X2, where L includes derivatives such as N-Ethyl-N',N'-dimethyl-N-phenylethylenediamine. Studies focus on the hydrolysis reactions of complexes and the structural analysis of products formed, showing diverse hydrolyzed products, particularly when using ethylenediamine derivatives. The crystal structure of certain dimers, revealing strain within the four-membered ring, suggests applications in studying molecular interactions and complex formation processes (Rochon, Melanson, & Morneau, 1992).

Coordination Chemistry and Dioxygen Affinity

Another study explored the formation of Co(II) complexes with nitrogen donors, including N-Ethyl-N',N'-dimethyl-N-phenylethylenediamine, to understand their dioxygen affinity in solvents like dimethyl sulfoxide. The research provides insights into the thermodynamic properties of these complexes and their potential applications in coordination chemistry and materials science (Comuzzi et al., 2002).

Photochemical Electron-transfer Reactions

The photochemical behaviors of 1,1-diarylethylenes, with relevance to N-Ethyl-N',N'-dimethyl-N-phenylethylenediamine, have been investigated to understand their electron-transfer reactions. These studies highlight the compound's potential in developing photochemical processes and materials (Mattes & Farid, 1986).

Synthesis and Self-association of Macrocycles

Research on the synthesis of imine-containing phenylene ethynylene macrocycles, which relates to the structural manipulation capabilities of derivatives like N-Ethyl-N',N'-dimethyl-N-phenylethylenediamine, shows potential applications in creating pi-stacked aggregates. These findings contribute to materials science, particularly in the design of self-assembling materials (Zhao & Moore, 2002).

Mechanofluorochromic and AIE Properties

The study of methoxy-substituted tetraphenylethylene derivatives, related to the structural characteristics of N-Ethyl-N',N'-dimethyl-N-phenylethylenediamine, delves into their aggregation-induced emission (AIE) and mechanofluorochromic performances. This research is crucial for developing new materials with specific optical properties for sensors and imaging applications (Qi et al., 2013).

Diagnostic Tools for Ion and Proton Detection

The development of diagnostic tools for ion and proton detection in solutions and polymers, leveraging the fluorescence emission intensity changes of compounds structurally similar to N-Ethyl-N',N'-dimethyl-N-phenylethylenediamine, showcases the compound's relevance in analytical chemistry and sensor technology (O'Connor et al., 2006).

properties

IUPAC Name

N'-ethyl-N,N-dimethyl-N'-phenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-4-14(11-10-13(2)3)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAWELGQRMERND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067335
Record name N-Ethyl-N',N'-dimethyl-N-phenylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N',N'-dimethyl-N-phenylethylenediamine

CAS RN

27692-91-7
Record name N1-Ethyl-N2,N2-dimethyl-N1-phenyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27692-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1-ethyl-N2,N2-dimethyl-N1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027692917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1-ethyl-N2,N2-dimethyl-N1-phenyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Ethyl-N',N'-dimethyl-N-phenylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-N',N'-dimethyl-N-phenylethylenediamine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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